molecular formula C17H14ClFN4O B11061622 1-[(4-Chlorophenyl)methyl]-N-[(4-fluorophenyl)methyl]-1,2,3-triazole-4-carboxamide

1-[(4-Chlorophenyl)methyl]-N-[(4-fluorophenyl)methyl]-1,2,3-triazole-4-carboxamide

Cat. No.: B11061622
M. Wt: 344.8 g/mol
InChI Key: ZDBDEUNCFLMRLI-UHFFFAOYSA-N
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Description

1-(4-chlorobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the triazole ring: This can be achieved through a between an azide and an alkyne.

    Introduction of the benzyl groups: The 4-chlorobenzyl and 4-fluorobenzyl groups are introduced through nucleophilic substitution reactions.

    Formation of the carboxamide group: This step involves the reaction of the triazole derivative with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(4-chlorobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide
  • 1-(4-chlorobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide
  • 1-(4-chlorobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide

Uniqueness

1-(4-chlorobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its triazole ring is known for its stability and ability to participate in various chemical reactions, while the benzyl groups enhance its lipophilicity and potential biological activity.

Properties

Molecular Formula

C17H14ClFN4O

Molecular Weight

344.8 g/mol

IUPAC Name

1-[(4-chlorophenyl)methyl]-N-[(4-fluorophenyl)methyl]triazole-4-carboxamide

InChI

InChI=1S/C17H14ClFN4O/c18-14-5-1-13(2-6-14)10-23-11-16(21-22-23)17(24)20-9-12-3-7-15(19)8-4-12/h1-8,11H,9-10H2,(H,20,24)

InChI Key

ZDBDEUNCFLMRLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=CN(N=N2)CC3=CC=C(C=C3)Cl)F

Origin of Product

United States

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